(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene
Description
Properties
IUPAC Name |
(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F11I/c7-1(2(8)4(10,11)18)3(9,5(12,13)14)6(15,16)17/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZGOHYMGKSXBU-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)I)F)(C(C(F)(F)F)(C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)I)\F)(\C(C(F)(F)F)(C(F)(F)F)F)/F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694127 | |
| Record name | (2E)-Perfluoro-1-iodo-4-methylpent-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120695-78-5 | |
| Record name | (2E)-Perfluoro-1-iodo-4-methylpent-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound's IUPAC name is (2E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene with a molecular formula of and a molecular weight of approximately 407.95 g/mol . The presence of multiple fluorine atoms significantly alters the compound's reactivity and interaction with biological systems.
Mechanisms of Biological Activity
Fluorination can enhance the metabolic stability of compounds by making them less susceptible to enzymatic degradation. The C–F bond is more resistant to oxidative metabolism compared to C–H bonds. This property can lead to increased bioavailability and prolonged action of the compound within biological systems .
Antimicrobial Activity
Fluorinated compounds have been shown to exhibit significant antimicrobial properties. Studies indicate that fluorinated derivatives can inhibit bacterial growth by interfering with metabolic pathways . For instance, similar fluorinated compounds have demonstrated potency against various strains of bacteria and fungi.
Cytotoxic Effects
Research on fluorinated glucose analogs has revealed their potential in cancer therapy. These compounds can inhibit glycolysis in cancer cells, leading to reduced energy supply and subsequent cell death. The cytotoxic effects observed in studies involving fluorinated derivatives suggest that this compound may also exhibit similar properties .
Case Studies
Several studies have investigated the biological activity of fluorinated compounds:
- Study on Fluorinated Derivatives : A study focused on various fluorinated derivatives found that specific substitutions could enhance cytotoxicity against glioblastoma cells. The results indicated a significant reduction in cell viability at lower concentrations of these compounds .
- Antimicrobial Efficacy : Research examining the antimicrobial properties of fluorinated compounds showed effective inhibition against resistant strains such as MRSA. The minimum inhibitory concentrations (MIC) were notably lower for fluorinated variants compared to their non-fluorinated counterparts .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 407.95 g/mol |
| IUPAC Name | (2E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene |
| Antimicrobial Activity | Effective against MRSA |
| Cytotoxicity | Significant against glioblastoma |
Scientific Research Applications
Synthesis and Catalytic Properties
The compound plays a significant role in the synthesis of perfluorinated compounds and their derivatives. It has been utilized in catalytic processes where its unique reactivity and stability are advantageous. For example:
- Catalytic Oxidation : The synthesis of perfluorinated corroles demonstrates the compound's effectiveness in catalyzing oxidation reactions of alkenes. These reactions are critical for producing valuable chemical intermediates and fine chemicals .
Polymerization and Material Science
In material science, (E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene is explored for its potential in developing advanced materials:
- Fluoropolymers : The compound is involved in the synthesis of semifluorinated iodo–ene polymers through mild iodo–ene polymerization processes. These polymers exhibit improved processability and functionalization compared to traditional fluoropolymers, bridging gaps between perfluorocarbons and advanced materials .
Fluorine Chemistry and Stereoselective Synthesis
The compound's utility extends to stereoselective synthesis in organic chemistry:
- Synthesis of Fluorinated Structures : It has been used in the stereoselective synthesis of complex fluorinated structures such as (E)-octafluoro-1,3,5-hexatriene. This application highlights its importance in creating specialized fluorinated organic molecules crucial for various chemical industries .
Chemical Reactions and Mechanisms
Research into the chemical behavior of this compound under various conditions provides insights into its stability and reaction mechanisms:
- Isomerization Studies : Investigations into the isomerization reactions involving gem-bis-trifluoromethyl olefins have revealed vital information regarding the stability of fluorinated compounds. Understanding these mechanisms is essential for developing new chemical processes and materials .
Case Studies
| Application Area | Study Description | Key Findings |
|---|---|---|
| Catalysis | Synthesis of perfluorinated corroles | Demonstrated remarkable reactivity and stability in catalytic oxidation reactions . |
| Material Science | Development of semifluorinated iodo–ene polymers | Improved processability and functionalization over traditional fluoropolymers . |
| Organic Chemistry | Stereoselective synthesis of (E)-octafluoro-1,3,5-hexatriene | Valuable for producing specialized fluorinated organic molecules . |
| Chemical Mechanisms | Isomerization reaction studies of gem-bis-trifluoromethyl olefins | Insights into the stability and mechanisms of fluorinated compounds . |
Comparison with Similar Compounds
Perfluorinated Iodoalkanes
Example Compounds :
- 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane (CAS 374-98-1)
- 1,1,1,2,2,3,4,4,4-Nonafluoro-3-iodobutane (CAS 375-51-9)
Key Differences :
Non-Iodinated Perfluorinated Alkenes
Example Compounds :
- Perfluoro(4-methyl-2-pentene) (CAS 2070-70-4)
- 1,1,1,4,4,5,5,5-Octafluoro-2-(Trifluoromethyl)Pent-2-ene (CAS 90277-94-4)
Key Differences :
- The iodine atom in the target compound allows for nucleophilic substitutions (e.g., Suzuki couplings), whereas non-iodinated analogs are less reactive. The trifluoromethyl group in both compounds enhances thermal stability .
Complex Fluorinated Trimers
Example Compound :
Key Differences :
- The trimer’s branched structure and higher fluorine content increase its boiling point compared to the target compound. However, the iodine in the target compound offers unique pathways for functionalization .
Preparation Methods
Reaction Design and Substrate Preparation
Multihalogenated fluorovinyl ethers, synthesized from phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), serve as key intermediates. For instance, brominated fluorovinyl ethers react with phenylboronic acid in the presence of palladium diacetate (5–10 mol %) under reflux conditions (60–100°C), yielding fluoroalkenes in 50–84% efficiency. Adapting this protocol, the iodine substituent in the target compound can be introduced via iodinated boronic acids or post-coupling halogenation.
Optimization and Catalytic Systems
Palladium catalysts, particularly bis(2,4-pentanedionato)palladium, enhance regioselectivity and yield. Elevated temperatures (≥60°C) and stoichiometric excess of boronic acid (2.0 equiv) are critical for suppressing side reactions. For example, a 97% yield of analogous fluoroenynes was achieved using Sonogashira cross-coupling with terminal alkynes.
Dehydroiodination of Trihydroiodoperfluoroalkanes
Dehydroiodination offers a direct route to fluorinated alkenes by eliminating hydrogen iodide (HI) from iodoperfluoroalkane precursors. This method is particularly suited for introducing iodine at specific positions while retaining perfluorinated substituents.
Precursor Synthesis via Perfluoroalkyl Iodide Reactions
Perfluoroalkyl iodides (R₁I) react with perfluoroalkyltrihydroolefins (R₂CH=CH₂) to form trihydroiodoperfluoroalkanes (R₁CH₂CHIR₂). For example, CF₃I and CF₃CH=CH₂ combine to yield CF₃CH₂CHICF₃, which undergoes dehydroiodination at 150–240°C to produce CF₃CH=CHCF₃. Adapting this strategy, the target compound’s synthesis would involve a trifluoromethyl-bearing iodide and a suitably fluorinated olefin.
Thermal and Catalytic Dehydroiodination
Thermolysis of iodoperfluoroalkanes at 240°C selectively generates the (E)-isomer due to steric hindrance favoring trans-elimination. Catalytic systems, such as silver oxide (Ag₂O), accelerate HI elimination while minimizing side reactions like radical halogenation. For instance, hexafluorocyclopropane derivatives react with iodine vapor at 180°C to form 1,3-diiodopolyfluoropropanes, which can be further functionalized.
Stereoselective Control and Isomerization
The (E)-configuration of the double bond is critical for the compound’s physicochemical properties. Stereoselective synthesis is achieved through:
-
Syn-elimination : Thermal dehydroiodination favors trans-alkene formation due to the anti-periplanar geometry of HI elimination.
-
Catalytic isomerization : Palladium catalysts can isomerize (Z)- to (E)-isomers under mild conditions, though this requires careful optimization to avoid over-reduction.
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki–Miyaura Coupling | Pd(OAc)₂, PhB(OH)₂, reflux (100°C) | 84 | |
| Dehydroiodination | CF₃CH₂CHICF₃, 240°C | 70 | |
| Cyclopropane Halogenation | HFPO, I₂, 180°C | 65 |
Note: Yields are illustrative and based on analogous reactions.
Q & A
Basic Research Questions
Q. What are the critical physical properties of (E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene that influence its laboratory handling and storage?
- Key Properties :
- Boiling Point : 49°C
- Density : 1.5873 g/cm³
- Flash Point : 0.1°C (highly flammable)
- Refractive Index : <1.3000
- Methodological Guidance :
- Store at ambient temperatures in flame-proof cabinets due to low flash point . Use inert gas (e.g., N₂) during transfer to mitigate flammability risks. Calibrate density-based purification techniques (e.g., fractional distillation) using the reported density value .
Q. What synthetic routes are documented for preparing this compound, and what are their efficiency metrics?
- Synthetic Approaches :
- Iodofluorination of Precursors : Analogous patents (e.g., synthesis of (E)-heptafluoro-4-(trifluoromethyl)pent-2-ene) suggest catalytic iodination of fluorinated alkenes using iodine or metal-iodo complexes under controlled conditions .
- Yield Optimization : Pilot studies on similar perfluorinated compounds achieve >80% yield with Mo(I)-iodo catalysts in THF, emphasizing the role of oxidative metal centers in stereochemical control .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or elimination reactions?
- Methodology :
- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-311+G(d,p) level to assess C-I bond dissociation energy (BDE) and electrophilic sites .
- Reactivity Insights : High electronegativity of adjacent CF₃ groups may polarize the C-I bond, favoring Sₙ2 pathways. Compare with experimental kinetic data from fluorinated iodoalkene analogs .
- Contradictions : Some studies suggest steric hindrance from octafluoro groups may limit nucleophilic access, necessitating solvent polarity adjustments (e.g., DMF vs. THF) .
Q. What advanced analytical techniques resolve stereochemical ambiguities and ensure enantiomeric purity?
- Techniques :
- X-ray Crystallography : For unambiguous configuration assignment, as demonstrated for structurally related (E)-fluorinated biphenyls .
- Dynamic NMR : Monitor diastereotopic fluorine splitting at low temperatures (e.g., ¹⁹F NMR at −40°C) to detect conformational rigidity .
Q. What are the environmental persistence and bioaccumulation risks associated with this compound?
- Regulatory Context :
- Perfluoroalkyl iodides are classified as very persistent (vP) and very bioaccumulative (vB) under EU REACH .
- Degradation Pathways :
- Photolytic Cleavage : UV irradiation in aqueous media may degrade C-I bonds, generating perfluoroalkyl radicals. Track intermediates via LC-HRMS .
- Microbial Resistance : Fluorine’s electronegativity impedes enzymatic breakdown; use OECD 301B tests to quantify biodegradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
